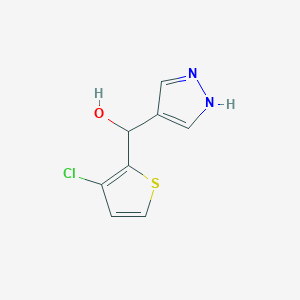
(3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that combines a chlorinated thiophene ring with a pyrazole moiety, connected via a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-chlorothiophene with a pyrazole derivative under specific conditions. One common method includes the use of hydrazine and carbonyl compounds to form the pyrazole ring, followed by chlorination and subsequent reaction with thiophene .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorinated thiophene ring, potentially leading to dechlorination.
Substitution: The chlorine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can lead to dechlorinated thiophene derivatives.
- Substitution reactions can produce a variety of substituted thiophene-pyrazole compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: In biological research, (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in these areas .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
Mechanism of Action
The mechanism of action of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
- (3-Chlorothiophen-2-yl)(1H-pyrazol-3-yl)methanol
- (3-Chlorothiophen-2-yl)(1H-pyrazol-5-yl)methanol
- (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol
Comparison: Compared to its analogs, (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol exhibits unique reactivity due to the position of the chlorine atom and the specific arrangement of the pyrazole ring. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H7ClN2OS |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
(3-chlorothiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H7ClN2OS/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11) |
InChI Key |
ORZHQXMVMOJWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


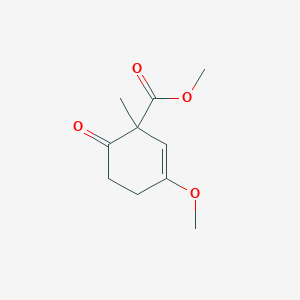
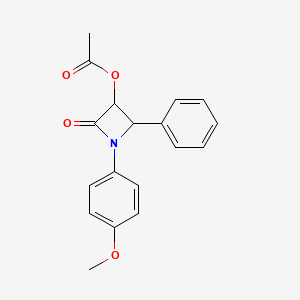
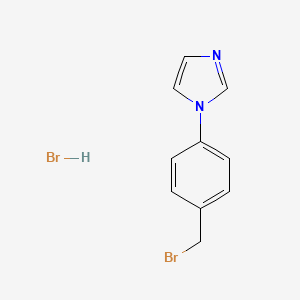
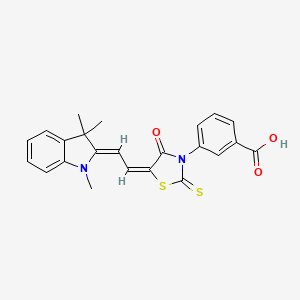
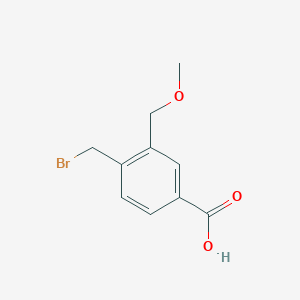

![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
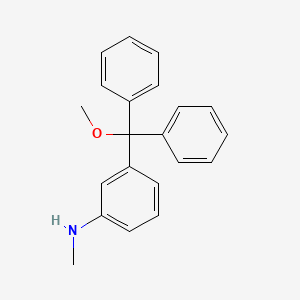
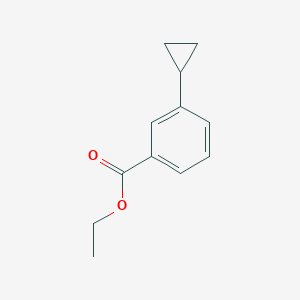



![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)

